3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide
Overview
Description
Preparation Methods
The synthesis of 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with butanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a reference compound in drug discovery and development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in studying membrane-associated proteins and pathways .
Comparison with Similar Compounds
Similar compounds to 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide include:
2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide: This compound has a cyano group instead of a butanamide group, which alters its reactivity and applications.
3-oxo-N-[4-(trifluoromethoxy)phenyl]propanamide: This compound has a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for various research applications.
Properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-7(16)6-10(17)15-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNYLPSAKMNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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